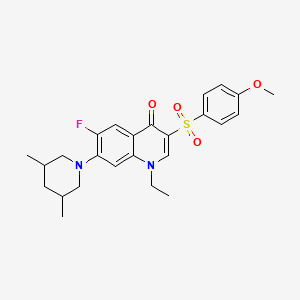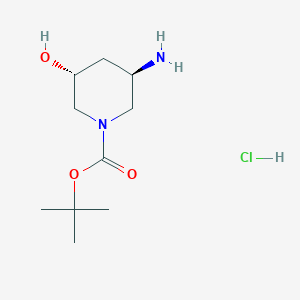![molecular formula C12H14O2 B2355413 2-[1-(2-Methylphenyl)cyclopropyl]acetic acid CAS No. 1226178-18-2](/img/structure/B2355413.png)
2-[1-(2-Methylphenyl)cyclopropyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-Methylphenyl)cyclopropyl]acetic acid, also known as MCPCA, is a cyclopropyl derivative of phenylacetic acid. It is a research chemical that has been used in scientific studies to investigate its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 2-[1-(2-Methylphenyl)cyclopropyl]acetic acid derivatives have been used in the synthesis of various organic compounds. For example, a study explored the synthesis, characterization, and xanthine oxidase inhibitory studies of transition metal complexes of a novel amino acid bearing Schiff base ligand, derived from a similar cyclopropyl acetic acid compound (Ikram et al., 2015).
Organic Synthesis Applications
- This compound has applications in organic synthesis. A study details the advanced syntheses of cyclopropylideneacetates, versatile multifunctional building blocks for organic synthesis, using a process involving cyclopropyl acetic acid derivatives (Limbach et al., 2004).
Enzymatic Activity and Biological Evaluation
- Research has explored the use of cyclopropyl acetic acid derivatives in studying enzymatic activities and biological evaluations. For instance, a study synthesized and evaluated bromophenol derivatives with a cyclopropyl moiety, demonstrating their effectiveness as inhibitors for enzymes relevant in treating diseases like Alzheimer's (Boztaş et al., 2019).
Catalysis and Chemical Reactions
- Cyclopropyl acetic acid derivatives have been utilized in various catalytic and chemical reactions. For example, a study discussed the catalytic trifluoromethylation of aryl- and vinylboronic acids by a cyclopropyl compound, demonstrating its utility in chemical synthesis (Arimori & Shibata, 2015).
Drug Metabolism and Interaction Studies
- While avoiding specific details on drug use and dosage, it's worth noting that derivatives of cyclopropyl acetic acid have been investigated in the context of drug metabolism and interactions. A study on the metabolism of prasugrel, an antiplatelet agent, involves a metabolite structurally related to cyclopropyl acetic acid (Rehmel et al., 2006).
Mecanismo De Acción
Target of Action
It is noted as an intermediate in the synthesis of montelukast , a leukotriene receptor antagonist used for the treatment of asthma .
Mode of Action
Montelukast works by blocking the action of leukotrienes, substances in the body that cause inflammation and constriction in the lungs and tightening of the muscles around the airways .
Biochemical Pathways
As a potential intermediate in the synthesis of montelukast, it may indirectly influence the leukotriene pathway, which plays a crucial role in the inflammatory response in the body .
Pharmacokinetics
As an intermediate compound, its pharmacokinetic properties may be less relevant than those of the final therapeutic compound it contributes to synthesizing .
Result of Action
As a potential intermediate in the synthesis of montelukast, it may contribute to the overall therapeutic effects of this medication, which include reduced inflammation and relaxation of the muscles around the airways .
Action Environment
Like all chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propiedades
IUPAC Name |
2-[1-(2-methylphenyl)cyclopropyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-4-2-3-5-10(9)12(6-7-12)8-11(13)14/h2-5H,6-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHLKVMLSMGBIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

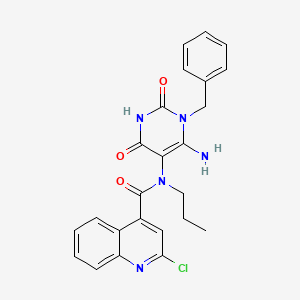
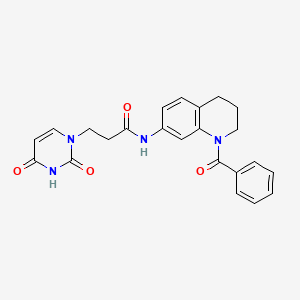
![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2355335.png)
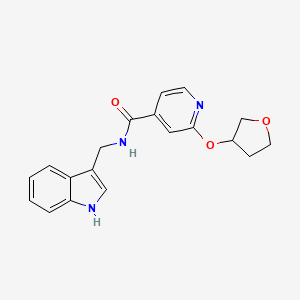
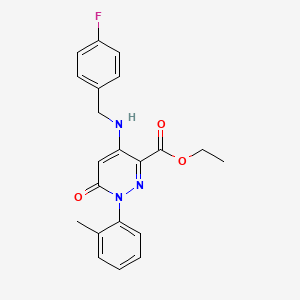
![5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2355340.png)
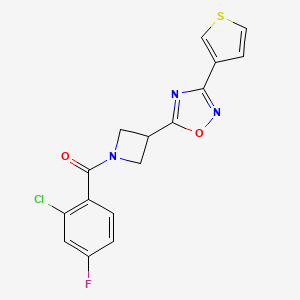
![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2355343.png)
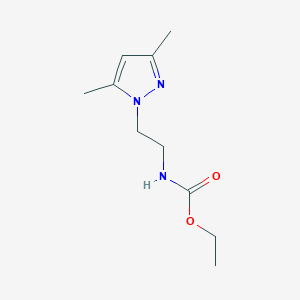
![(Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2355349.png)
